Core Physicochemical & Structural Characteristics
Core Physicochemical & Structural Characteristics
An In-depth Technical Guide to the Chemical Properties of 2-Chloroethyl Phenyl Sulfide
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 2-Chloroethyl phenyl sulfide (CEPS). Designed for researchers, chemists, and professionals in drug development and chemical safety, this document synthesizes technical data with practical insights into the molecule's behavior, particularly its role as a widely used surrogate for the chemical warfare agent sulfur mustard.
2-Chloroethyl phenyl sulfide (CEPS) is an organosulfur compound featuring a phenyl group attached to a 2-chloroethyl thioether moiety.[1] This structure is fundamental to its reactivity, which mimics that of sulfur mustard without presenting the same level of acute toxicity, making it an invaluable tool for research.[2][3]
Table 1: Key Physicochemical Properties of 2-Chloroethyl Phenyl Sulfide
| Property | Value | Source(s) |
| CAS Number | 5535-49-9 | [1] |
| Molecular Formula | C₈H₉ClS | [1] |
| Molecular Weight | 172.67 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 90-91 °C @ 1 mmHg | [2] |
| Density | 1.174 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.583 | |
| Flash Point | 104 °C (219.2 °F) - closed cup | |
| Solubility | Slightly soluble in water | [1] |
Synthesis of 2-Chloroethyl Phenyl Sulfide
CEPS is most commonly synthesized via the chlorination of its corresponding alcohol, 2-(phenylthio)ethanol. This method is favored for its high yield and purity. Another established route involves the nucleophilic substitution of a dichloroethane with thiophenol.
Protocol 2.1: Synthesis from 2-(Phenylthio)ethanol
This procedure details the conversion of 2-(phenylthio)ethanol to 2-chloroethyl phenyl sulfide using 2,4,6-trichloro[5][6][7]triazine (cyanuric chloride) in the presence of N,N-dimethylformamide (DMF).[1] The reaction proceeds with a high yield, reported to be approximately 98%.[1]
Materials:
-
2-(Phenylthio)ethanol
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Purification apparatus (separatory funnel, rotary evaporator, distillation setup)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(phenylthio)ethanol in dichloromethane (CH₂Cl₂).
-
Reagent Addition: To the stirred solution, add 2,4,6-trichloro[5][6][7]triazine and a catalytic amount of DMF.
-
Reaction Conditions: Allow the reaction to stir at room temperature (25°C) for 48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Workup: Upon completion, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure 2-chloroethyl phenyl sulfide.
Caption: Formation of the reactive episulfonium ion intermediate.
Key Reactions
A. Nucleophilic Substitution (Hydrolysis) In the presence of water, CEPS undergoes hydrolysis to form 2-hydroxyethyl phenyl sulfide. [3]The reaction proceeds via the formation of the episulfonium ion, which is then rapidly attacked by a water molecule.
Mechanism:
-
Step 1 (Rate-Determining): Intramolecular attack by the sulfur atom displaces the chloride ion to form the cyclic episulfonium ion.
-
Step 2 (Fast): A water molecule acts as a nucleophile, attacking one of the carbons of the strained three-membered ring, causing it to open.
-
Step 3 (Fast): Deprotonation of the resulting oxonium ion yields the final product, 2-hydroxyethyl phenyl sulfide.
B. Oxidation The sulfur atom in CEPS can be readily oxidized to form the corresponding sulfoxide and sulfone. Oxidation can be achieved with various reagents, such as hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (DMSO). [5]The oxidation with H₂O₂ can be catalyzed by manganese complexes to yield 2-chloroethyl phenyl sulfone and phenyl vinyl sulfone. The mechanism of oxidation by DMSO is particularly noteworthy, as it involves initial nucleophilic substitution by the DMSO oxygen, followed by participation from the neighboring sulfur atom to form a transient four-membered ring sulfonium ion intermediate. This intermediate then reacts with chloride to yield the sulfoxide. [5] C. Elimination In the presence of a strong, non-nucleophilic base, CEPS can undergo an E2 elimination reaction to form phenyl vinyl sulfide. [7]This reaction competes with nucleophilic substitution and is favored by sterically hindered bases.
Analytical Characterization
The identity and purity of CEPS are confirmed using standard spectroscopic techniques.
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.20 - 7.50 | Multiplet | Ar-H (Phenyl protons) |
| ~ 3.65 | Triplet | Cl-CH₂ -CH₂-S |
| ~ 3.20 | Triplet | Cl-CH₂-CH₂ -S |
| Note: Exact chemical shifts may vary slightly based on solvent and concentration. | ||
| [6][8] |
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135.0 | C -S (Quaternary aromatic) |
| ~ 130.0 | C H (para-aromatic) |
| ~ 129.5 | C H (ortho/meta-aromatic) |
| ~ 127.0 | C H (ortho/meta-aromatic) |
| ~ 42.5 | C H₂-Cl |
| ~ 36.5 | C H₂-S |
| Note: Assignments are predictive based on typical chemical shift ranges. | |
| [9][10][11] |
Table 4: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) |
| ~ 1580, 1480 | C=C Stretch | Aromatic Ring |
| 750 - 690 | C-H Bend | Monosubstituted Benzene |
| 700 - 600 | C-Cl Stretch | Chloroalkane |
| Note: The fingerprint region (<1500 cm⁻¹) will contain additional complex peaks. | ||
| [12][13][14] |
Mass Spectrometry (MS) Fragmentation
Under electron ionization (EI), CEPS is expected to show a distinct molecular ion peak (M⁺˙) with a characteristic M+2 isotope peak (at ~3:1 ratio) due to the presence of ³⁵Cl and ³⁷Cl. Key fragmentation pathways include:
-
Loss of •Cl: Cleavage of the C-Cl bond.
-
Loss of •CH₂Cl: Benzylic-type cleavage.
-
Cleavage of the C-S bond: Generating fragments corresponding to the phenylthio group and the chloroethyl group.
Application as a Sulfur Mustard Simulant
CEPS is extensively used in the study of detection and decontamination methods for sulfur mustard. Its utility stems from its similar chemical reactivity, driven by the formation of the episulfonium ion, while being significantly less volatile and toxic than sulfur mustard itself. [3][15]
Protocol 5.1: Photocatalytic Decontamination Study
This protocol provides a generalized workflow for evaluating the decontamination of CEPS on a photocatalytic surface (e.g., TiO₂) under UV irradiation. [16] Materials:
-
2-Chloroethyl phenyl sulfide (CEPS)
-
Photocatalytic substrate (e.g., TiO₂-coated slide)
-
UV lamp (e.g., UVC, 200-290 nm)
-
Quartz-windowed reaction chamber
-
Solvent for extraction (e.g., dichloromethane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Step-by-Step Methodology:
-
Substrate Preparation: Place the TiO₂-coated slide inside the reaction chamber.
-
Contamination: Apply a known quantity of CEPS onto the surface of the slide.
-
Irradiation: Seal the chamber and expose the contaminated surface to UV light for a set duration (e.g., 5 hours). [16]4. Extraction: After irradiation, remove the slide and extract the remaining surface contaminants and degradation products using a suitable solvent like dichloromethane.
-
Analysis: Analyze the extract using GC-MS to identify and quantify the remaining CEPS and any formed byproducts (e.g., phenyl vinyl sulfide, diphenyl disulfide, 2-chloroethyl phenyl sulfone). [16]6. Data Interpretation: Calculate the degradation efficiency by comparing the initial amount of CEPS with the amount remaining after the experiment.
Caption: Workflow for a CEPS photocatalytic decontamination study.
Safety & Handling
CEPS is a hazardous chemical and must be handled with appropriate precautions. It is classified as toxic and corrosive.
Table 5: Hazard and Safety Information
| Hazard Class | GHS Classification | Precautionary Measures |
| Acute Toxicity | H311 + H331: Toxic in contact with skin or if inhaled. | P261: Avoid breathing vapor. P280: Wear protective gloves/clothing/eye protection. |
| Corrosivity | H314: Causes severe skin burns and eye damage. | P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Carcinogenicity | H350: May cause cancer. | P202: Do not handle until all safety precautions have been read and understood. |
| Handling | - | Use only in a well-ventilated area, preferably in a chemical fume hood. |
| Storage | - | Store in a tightly closed container in a cool, dry place. Inert atmosphere recommended. Keep away from strong oxidizing agents. |
| Source(s): |
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